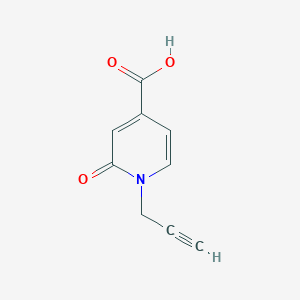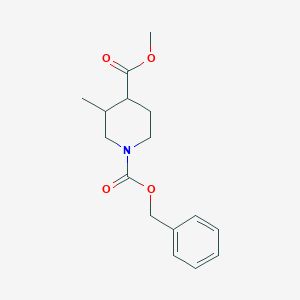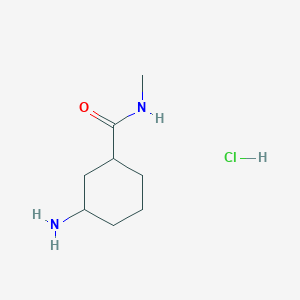
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and an alkyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The oxo group can be reduced to form alcohols or other derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of diketones, while reduction of the oxo group can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate: Similar structure but with a quinoline ring instead of a pyridine ring.
Indole derivatives: These compounds also contain nitrogen in a heterocyclic ring and have diverse biological activities.
Uniqueness
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both an alkyne group and a carboxylic acid group in its structure. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-oxo-1-prop-2-ynylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-2-4-10-5-3-7(9(12)13)6-8(10)11/h1,3,5-6H,4H2,(H,12,13) |
InChI-Schlüssel |
OHVQWLBDLNNSBW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C=CC(=CC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)


![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
![tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)

![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)



![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)

